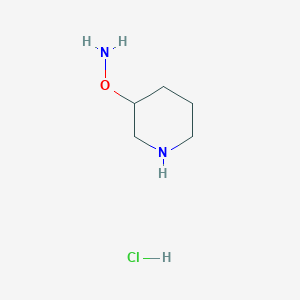

O-(piperidin-3-yl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality O-(piperidin-3-yl)hydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(piperidin-3-yl)hydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-piperidin-3-ylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-8-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVABFYUDFKQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision in Chemical Identity: 3-(Aminooxy)piperidine Dihydrochloride

Topic: 3-(Aminooxy)piperidine Dihydrochloride: Identification, Synthesis, and Application Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Core Identity

In the high-stakes environment of fragment-based drug discovery (FBDD) and bioconjugation, chemical precision is non-negotiable. 3-(Aminooxy)piperidine dihydrochloride is a specialized bifunctional building block. Unlike its ubiquitous cousin 3-aminopiperidine, this molecule features an aminooxy (-O-NH₂) moiety.

This structural nuance confers the "alpha-effect," making the terminal amine hyper-nucleophilic and uniquely reactive toward aldehydes and ketones under physiological conditions (oxime ligation). This guide resolves the persistent confusion regarding its CAS registry, outlines its synthesis, and defines its utility in PROTAC and DNA-Encoded Library (DEL) construction.

The CAS Number Matrix: Resolving Ambiguity

The primary challenge in sourcing this compound is the nomenclature overlap with 3-aminopiperidine. The table below serves as the definitive identification matrix. Do not rely solely on chemical names; verify using the CAS or Structure.

Table 1: Validated CAS Registry & Identification

| Chemical Entity | CAS Number | Molecular Formula | Key Distinguisher |

| Target Molecule (Salt) O-(Piperidin-3-yl)hydroxylamine 2HCl | 160230-02-4 * | O-N Linkage. Used for oxime formation. | |

| Stable Precursor (R-Isomer) tert-butyl (3R)-3-(aminooxy)piperidine-1-carboxylate | 1162654-32-1 | N-Boc Protected. Standard commercial form. | |

| Stable Precursor (Racemic) tert-butyl 3-(aminooxy)piperidine-1-carboxylate | N/A (Search by Structure) | Often sold as custom synthesis. | |

| THE TRAP (Incorrect) 3-Aminopiperidine Dihydrochloride | 334618-23-4 (R)138060-07-8 (Rac) | C-N Linkage. Standard amine. WRONG MOLECULE. |

*Note: CAS 160230-02-4 is often associated with the hydrochloride salt generic. Stoichiometry (xHCl) must be verified via Certificate of Analysis (CoA) as 2HCl is required to stabilize both basic centers.

Decision Logic: Sourcing the Correct Isomer

Due to the instability of the free aminooxy group (susceptibility to oxidation and condensation), the compound is rarely stocked as the free base. Use the following logic to procure the correct material.

Figure 1: Sourcing decision tree emphasizing the N-Boc precursor strategy.

Technical Deep Dive: The "Alpha-Effect" Utility

Why choose 3-(aminooxy)piperidine over 3-aminopiperidine? The answer lies in the Alpha-Effect .

The adjacent oxygen atom in the aminooxy group (

-

Increases Nucleophilicity: The aminooxy group is significantly more nucleophilic than a primary amine at neutral pH.

-

Enables Chemoselectivity: It reacts rapidly with aldehydes/ketones to form oximes (

) without requiring harsh catalysis, unlike standard reductive amination. -

Stability: The resulting oxime bond is hydrolytically stable, making it ideal for PROTAC linkers and antibody-drug conjugates (ADCs) .

Experimental Protocol: Synthesis & Handling

If the dihydrochloride salt is unavailable, it must be generated from the N-Boc precursor. This protocol ensures high yield and prevents degradation of the labile N-O bond.

Materials

-

Precursor: tert-butyl 3-(aminooxy)piperidine-1-carboxylate (CAS 1162654-32-1).[1]

-

Reagent: 4M HCl in 1,4-Dioxane (anhydrous).

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Deprotection Workflow

-

Dissolution: Dissolve 1.0 eq of the N-Boc precursor in minimal DCM (0.1 M concentration).

-

Acidolysis: Cool to 0°C. Dropwise add 10.0 eq of 4M HCl in Dioxane under

atmosphere.-

Why: Excess acid ensures protonation of both the piperidine nitrogen and the aminooxy nitrogen, forming the stable dihydrochloride.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin; aminooxy groups stain distinctively).

-

Isolation:

-

Concentrate in vacuo.

-

Critical Step: Triturate the residue with cold Diethyl Ether (

) to remove excess HCl and byproducts. -

Filter the white precipitate under inert gas (Argon/Nitrogen).

-

-

Storage: Store the dihydrochloride salt at -20°C in a desiccator. It is hygroscopic .

Quality Control Criteria

-

1H NMR (

): Look for the downfield shift of the proton at the 3-position ( -

Elemental Analysis: Confirm the presence of 2.0 eq of Chlorine to verify the dihydrochloride state.

Synthesis Mechanism & Pathway

Understanding the origin of the molecule aids in troubleshooting impurities. The standard route utilizes a Mitsunobu reaction on N-Boc-3-hydroxypiperidine.

Figure 2: Synthetic pathway from commercial alcohols to the aminooxy salt.

References

-

PubChem Compound Summary. "O-(Piperidin-3-yl)hydroxylamine hydrochloride." National Center for Biotechnology Information. Accessed February 2026. Link

-

Chemical Register. "O-(Piperidin-3-yl)hydroxylamine hydrochloride Suppliers." ChemicalRegister. Accessed February 2026. Link

-

Sigma-Aldrich/Merck. "tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (Comparison Data)." Sigma-Aldrich.[2] Accessed February 2026. Link

- Dirksen, A., & Dawson, P. E. "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Conjugation." Bioconjugate Chemistry, 2008. (Contextual grounding for Aminooxy utility).

Sources

An In-depth Technical Guide to Piperidin-3-yl Hydroxylamine Ether Building Blocks

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-3-yl hydroxylamine ether building blocks represent a strategically significant class of synthons in modern medicinal chemistry. The fusion of the privileged piperidine scaffold with the versatile hydroxylamine ether moiety provides a unique combination of physicochemical and structural properties that are highly advantageous for drug design. This guide offers an in-depth exploration of the synthesis, properties, and applications of these valuable building blocks. It provides detailed synthetic protocols, discusses the impact of this structural motif on key drug-like properties, and presents a workflow for their characterization and implementation in drug discovery programs. The insights and methodologies presented herein are intended to empower researchers to effectively leverage these building blocks for the development of next-generation therapeutics.

The Strategic Value in Medicinal Chemistry

The deliberate combination of a piperidine core with a hydroxylamine ether functional group creates a molecular framework with compelling advantages for drug development.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1][2] Its prevalence stems from several key features:

-

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with complex biological targets.[2]

-

Improved Physicochemical Properties: Incorporation of a piperidine ring can enhance aqueous solubility and metabolic stability compared to its carbocyclic or aromatic counterparts.

-

Basic Nitrogen Center: The nitrogen atom provides a handle for modulating pKa, which is crucial for controlling properties like solubility, cell permeability, and target engagement.[3]

The Hydroxylamine Ether Moiety: A Versatile Modulator

The hydroxylamine ether (-O-N-) is a less common but powerful functional group in drug design.[4] It serves as a unique bioisostere for more common linkages like amines or ethers, offering distinct advantages:

-

Modulation of Lipophilicity and Basicity: The introduction of the oxygen atom adjacent to the nitrogen significantly lowers the basicity of the amine and alters local polarity. This can be a critical tool for fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

-

Novel H-Bonding Patterns: The hydroxylamine ether can act as both a hydrogen bond donor and acceptor, creating unique interaction patterns within a protein binding pocket that may not be achievable with traditional functional groups.

-

Metabolic Stability: In certain contexts, this moiety can block sites of metabolism or alter the metabolic profile of a lead compound, enhancing its pharmacokinetic properties.[5]

Synthesis of Piperidin-3-yl Hydroxylamine Ether Building Blocks

The efficient synthesis of these building blocks is paramount for their application in discovery campaigns. The most common and robust strategies begin with a protected 3-hydroxypiperidine, a readily available chiral or racemic starting material.[6][7] The key transformation is the formation of the C-O bond between the piperidine ring and the hydroxylamine nitrogen.

Core Synthetic Strategy: The Mitsunobu Reaction

The Mitsunobu reaction is the cornerstone for synthesizing these building blocks due to its mild conditions, broad functional group tolerance, and predictable stereochemical outcome.[8][9] The reaction facilitates the O-alkylation of an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide, with a protected 3-hydroxypiperidine.[10] This approach proceeds with a clean inversion of stereochemistry at the C-3 position of the piperidine, a critical consideration when synthesizing enantiomerically pure compounds.[9]

The general workflow is depicted below:

Caption: General workflow for the synthesis of a piperidin-3-yl hydroxylamine ether building block.

Protecting Group Strategy

Proper use of protecting groups is essential. The piperidine nitrogen is typically protected to prevent side reactions.

-

Boc (tert-butoxycarbonyl): This is the most common protecting group due to its stability under Mitsunobu conditions and its facile removal with acid (e.g., trifluoroacetic acid). The synthesis of the key starting material, (S)-N-Boc-3-hydroxypiperidine, is well-established and can be achieved through both chemical and biocatalytic methods.[11][12][13]

-

Cbz (carboxybenzyl): Also compatible, removed by catalytic hydrogenation.

Detailed Experimental Protocol: Synthesis of tert-butyl (R)-3-(aminooxy)piperidine-1-carboxylate

This protocol describes the synthesis from the commercially available (S)-N-Boc-3-hydroxypiperidine, leveraging the stereochemical inversion of the Mitsunobu reaction.

Step 1: Mitsunobu Reaction

-

Setup: To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq.), N-hydroxyphthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C under a nitrogen atmosphere.[10]

-

Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. The reaction is often characterized by a color change from colorless to yellow/orange.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the starting alcohol is consumed, concentrate the mixture under reduced pressure. Resuspend the residue in a suitable solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product, N-(((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)oxy)isoindoline-1,3-dione, is purified by column chromatography on silica gel.

Step 2: Hydrazinolysis (Deprotection)

-

Setup: Dissolve the purified phthalimide intermediate (1.0 eq.) from Step 1 in ethanol or a similar protic solvent.

-

Addition: Add hydrazine hydrate (1.5-2.0 eq.) to the solution at room temperature. A precipitate (phthalhydrazide) will typically form.

-

Reaction: Stir the mixture for 2-4 hours at room temperature or with gentle heating (e.g., 40-50 °C) to ensure complete reaction.

-

Workup: Filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue can be further purified by extraction or chromatography to yield the final product, tert-butyl (R)-3-(aminooxy)piperidine-1-carboxylate, as a free base.

Physicochemical Properties and Structural Analysis

The introduction of the hydroxylamine ether moiety at the 3-position of the piperidine ring has a predictable and significant impact on key molecular properties relevant to drug discovery.

Impact on Lipophilicity and Basicity

A study comparing isosteric replacements in various scaffolds, including piperidine derivatives, provides valuable quantitative insights.[5] The hydroxylamine ether acts as a "chameleon," behaving more like an ether in terms of its effect on lipophilicity (logP) while simultaneously lowering the basicity (pKa) of the piperidine nitrogen, similar to the effect of an amine.

| Isosteric Group (X) in Model Scaffold | ΔlogP (vs. CH₂) | logD₇.₄ | Key Insight |

| Methylene (-CH₂-) | 0 | 5.1 | Baseline lipophilicity. |

| Ether (-O-) | -1.3 | 5.1 | Reduces lipophilicity; no impact on basicity. |

| Amine (-NH-) | -2.6 | 3.3 | Significantly reduces lipophilicity and logD due to protonation at pH 7.4. |

| Hydroxylamine Ether (-O-N<) | -2.0 | 4.7 | Reduces lipophilicity similarly to an ether but has a less dramatic impact on logD than a basic amine, offering a "tunable" intermediate state. [5] |

| Table 1: Comparative effects of isosteric replacements on lipophilicity and distribution coefficient (logD₇.₄). Data trends adapted from reference[5]. |

This modulation is critical for optimizing a drug's ability to cross cell membranes and avoid off-target effects associated with high basicity, such as hERG channel interactions.[3]

Characterization and Quality Control

A self-validating system for confirming the structure and purity of the synthesized building blocks is essential.

Caption: A standard quality control workflow for validating piperidin-3-yl hydroxylamine ether building blocks.

-

LC-MS: Used to confirm the molecular weight of the product and assess its purity.

-

NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation. Key diagnostic signals include the protons on the carbon bearing the oxygen (-CH-O-N-) and the characteristic shifts of the Boc protecting group.

-

Chiral HPLC: Essential for enantiomerically pure building blocks to determine and confirm the enantiomeric excess (ee).

-

High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule.

Applications in Drug Discovery

Piperidin-3-yl hydroxylamine ethers are valuable in programs where fine-tuning of ADME properties is critical, or where unique vector orientations are needed for target binding.

Bioisosteric Replacement

These building blocks can serve as effective bioisosteres for 3-aminopiperidines or 3-hydroxypiperidines. Many approved drugs, such as the DPP-IV inhibitor Alogliptin, contain a 3-aminopiperidine core.[14][15] Replacing the amine with a hydroxylamine ether in a lead series can mitigate issues related to high basicity while maintaining or improving target affinity through new hydrogen bonding interactions.

Use in Fragment-Based Drug Discovery (FBDD)

The N-Boc protected building block itself fits within the "rule-of-three" for molecular fragments, making it an excellent starting point for FBDD campaigns.[2] Its 3D structure provides a rich scaffold for elaboration, and the free hydroxylamine can be functionalized to explore chemical space around a target.

Case Study: Modulators of Orexin Receptors

Recent patent literature highlights the use of 3-aminopiperidine macrocycles as orexin receptor agonists for treating sleep disorders.[16] In such complex molecules, modulating the pKa of the piperidine nitrogen without drastic changes to the scaffold's geometry is a significant challenge. The substitution of a 3-amino group with a 3-aminooxy (hydroxylamine ether) moiety represents a classic medicinal chemistry strategy to address this, potentially improving oral bioavailability and reducing potential off-target liabilities.

Conclusion

Piperidin-3-yl hydroxylamine ether building blocks are sophisticated tools for the modern medicinal chemist. Their synthesis is enabled by robust and stereocontrolled methods like the Mitsunobu reaction. The unique ability of the hydroxylamine ether moiety to modulate basicity and lipophilicity provides a powerful handle for optimizing the ADME properties of lead compounds. By understanding the synthesis, properties, and strategic applications outlined in this guide, researchers can confidently incorporate these valuable synthons into their drug discovery programs to tackle complex biological targets and develop safer, more effective medicines.

References

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]

-

A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (2025). ResearchGate. [Link]

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). PubMed. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (N.D.). Open Research@CSIR-NIScPR. [Link]

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (N.D.).

- Preparation method of (S)-N-Boc-3-hydroxypiperidine. (N.D.).

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). UniCA IRIS. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega. [Link]

-

Mitsunobu Reaction. (2019). Organic Chemistry. [Link]

-

A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. (2005). The Journal of Organic Chemistry. [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). (N.D.). ResearchGate. [Link]

-

Mitsunobu reaction. (N.D.). Wikipedia. [Link]

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). PMC. [Link]

-

Mitsunobu Reaction. (N.D.). Organic Chemistry Portal. [Link]

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Omega. [Link]

-

The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). PMC. [Link]

-

Piperidine hydroxylamine. (N.D.). PubChem. [Link]

-

The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (2022). Chemical Communications. [Link]

-

Piperidine Synthesis. (N.D.). DTIC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PMC. [Link]

-

Piperidine (CAS 110-89-4). (N.D.). Cheméo. [Link]

- Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents. (N.D.).

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. [Link]

-

Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders. (N.D.). PMC. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

-

Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. (2012). PubMed. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Publishing. [Link]

-

Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. (2017). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines [mdpi.com]

- 5. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 16. Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Redox Interface: Engineering Novel Hydroxylamine Scaffolds for Next-Generation Therapeutics

Executive Summary

The hydroxylamine moiety (

This technical guide dissects the hydroxylamine pharmacophore, detailing its application in "Trojan Horse" siderophore-drug conjugates, its role in metalloenzyme inhibition, and the synthetic methodologies required to access these sensitive motifs without over-reduction.

The Hydroxylamine Pharmacophore: Beyond the Structural Alert

Electronic and Structural Properties

The N-O bond introduces unique electronic constraints compared to C-C or C-N bonds. The repulsion between lone pairs on the nitrogen and oxygen atoms (the gauche effect) dictates a preferred conformation that can be exploited for rigidifying drug scaffolds.

| Property | Amine ( | Hydroxylamine ( | Impact on Drug Design |

| Basicity ( | 9.0 – 10.5 | 3.0 – 6.0 | Reduced lysosomal trapping; improved membrane permeability. |

| H-Bonding | Acceptor only (tertiary) | Dual Acceptor (N, O) | Additional vector for target engagement. |

| Bond Length | C-N (~1.47 Å) | N-O (~1.45 Å) | Subtle geometric adjustment for "induced fit" in tight binding pockets. |

| Redox Potential | High stability | Labile (tunable) | Potential for radical scavenging or metal chelation. |

The Stability Spectrum

The toxicity of hydroxylamines is largely driven by the presence of an N-H bond, which facilitates oxidation to reactive nitrones or nitroso intermediates.

-

Toxic:

(Primary) -

Stable:

(Trisubstituted)

Therapeutic Applications: The "Trojan Horse" Strategy

One of the most potent applications of the hydroxylamine scaffold is in Siderophore-Drug Conjugates (SDCs) . Bacteria secrete siderophores (often containing hydroxamate or N-hydroxylactam motifs) to scavenge iron.[1][2] By conjugating antibiotics to these scaffolds, we hijack the bacterial iron transport system to bypass efflux pumps—a critical strategy against Gram-negative resistance.

Mechanism of Action: Siderophore Mimicry

The hydroxylamine/hydroxamate motif forms a hexacoordinate complex with

Figure 1: The "Trojan Horse" uptake pathway. The hydroxylamine-based siderophore mimics natural iron chelators to breach the bacterial cell envelope.

Metabolic Fate & Toxicity Management[4][5]

Understanding the metabolic divergence of hydroxylamines is non-negotiable for safety. The goal is to prevent the formation of the electrophilic nitrenium ion.

The Ames Test Challenge

Primary and secondary hydroxylamines often trigger positive Ames tests due to metabolic activation.

-

Mitigation Strategy: Steric bulk. Capping the oxygen (O-alkylation) and using fully substituted nitrogens prevents the formation of the N-H intermediate required for oxidation to the nitroso species.

Figure 2: Metabolic activation pathways. The red path highlights the toxicity risks associated with N-H containing hydroxylamines, which must be avoided via N,N,O-trisubstitution.

Synthetic Methodologies: Precision Construction

Synthesizing N,N,O-trisubstituted hydroxylamines requires avoiding the over-reduction of the N-O bond to the amine. Standard alkylation of hydroxylamine often leads to poly-alkylation mixtures.

Recommended Workflow: Electrophilic Amination

Modern approaches utilize electrophilic nitrogen sources or Cope-type hydroaminations.

Figure 3: Controlled synthesis of trisubstituted hydroxylamines via electrophilic amination, preventing N-O bond cleavage.

Experimental Protocol: Synthesis of N,N,O-Trisubstituted Hydroxylamines

Objective: To synthesize a stable N,N,O-trisubstituted hydroxylamine scaffold suitable for library generation, avoiding the formation of nitrones.

Scope: This protocol uses a modified electrophilic amination of a secondary amine followed by O-alkylation.

Reagents

-

Secondary Amine substrate (1.0 equiv)

-

Benzoyl Peroxide (BPO) (1.2 equiv) (Caution: Potentially explosive; use stabilized wet BPO)

-

Disodium hydrogen phosphate (

) -

Lithium Hydroxide (LiOH)

-

Alkyl Halide (

) -

Solvents: Dichloromethane (DCM), Methanol (MeOH), THF.

Step-by-Step Methodology

-

Preparation of O-Benzoyl Hydroxylamine Intermediate:

-

Dissolve the secondary amine (10 mmol) in DCM (50 mL).

-

Add

(15 mmol) as a finely ground powder to buffer the reaction. -

Cool the mixture to 0°C under an inert atmosphere (

). -

Slowly add Benzoyl Peroxide (12 mmol) dissolved in DCM over 30 minutes. Note: Exothermic reaction.

-

Stir at room temperature for 4–6 hours. Monitor by TLC for the disappearance of the amine.

-

Workup: Wash with saturated

, dry over -

Checkpoint: Isolate the

intermediate via silica gel chromatography (typically 10-20% EtOAc/Hexanes).

-

-

Hydrolysis to N,N-Disubstituted Hydroxylamine:

-

Dissolve the

intermediate in MeOH/THF (1:1, 20 mL). -

Add LiOH (2.0 equiv, 1M aqueous solution).

-

Stir at room temperature for 1 hour. Crucial: Do not heat, as this may cleave the N-O bond.

-

Workup: Neutralize with dilute HCl to pH 7, extract with EtOAc.

-

-

O-Alkylation (The Stabilization Step):

-

Dissolve the crude

in DMF (10 mL). -

Add

(1.5 equiv) and the Alkyl Halide ( -

Stir at room temperature for 12 hours.

-

Purification: Flash column chromatography.

-

Validation: Confirm structure via

-NMR (look for the unique chemical shift of

-

Summary of Key Data

| Scaffold Type | Primary Target Class | Key Drug/Candidate | Mechanism |

| N-Hydroxyurea | 5-Lipoxygenase (5-LOX) | Zileuton | Chelates active site Iron; scavenges radicals to prevent inflammation. |

| Hydroxamic Acid | HDAC / MMP | Vorinostat | Binds |

| Siderophore Conjugate | PBP3 (Gram-neg bacteria) | Cefiderocol | Uses catechol/hydroxamate motif to hijack Iron transport (Trojan Horse). |

| Trisubstituted Hydroxylamine | EGFR (Lung Cancer) | Novel Leads | Bioisostere for morpholine; improves brain penetration and metabolic stability.[3] |

References

-

Siderophore-Drug Conjugates & Mechanism

-

Hydroxylamine Bioisosteres & EGFR Inhibitors

-

Synthesis of N-Substituted Hydroxylamines

-

Toxicity and Metabolic Activation

-

Uetrecht, J.[10] (2007). "Idiosyncratic Drug Reactions: Past, Present, and Future." Chemical Research in Toxicology.

-

-

General Bioisosterism

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

- 1. Conjugates of Iron-Transporting N-Hydroxylactams with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trihydroxamate Siderophore-Fluoroquinolone Conjugates are Selective Sideromycin Antibiotics that Target Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydroxylamine synthesis by oxidation [organic-chemistry.org]

- 10. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Detailed Protocol: Synthesis of N-Boc-3-(phthalimidooxy)piperidine via Mitsunobu Reaction

Abstract & Introduction

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a dehydrative coupling between a primary or secondary alcohol and an acidic pronucleophile under mild, neutral conditions.[1][2] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's chiral center, making it an invaluable tool for stereocontrolled synthesis.[3][4][5] This application note provides an in-depth guide to the Mitsunobu reaction between N-Boc-3-hydroxypiperidine, a highly relevant scaffold in medicinal chemistry, and N-hydroxyphthalimide, a stable and effective precursor for hydroxylamines.[6][7]

The resulting product, N-Boc-3-(phthalimidooxy)piperidine, serves as a protected N-alkoxyamine, a versatile intermediate for the development of novel therapeutics and complex molecules. Subsequent removal of the phthalimide protecting group via hydrazinolysis readily yields the corresponding O-substituted hydroxylamine derivative.[1][6][8] This guide offers a detailed mechanistic rationale, a step-by-step experimental protocol, and expert insights into process optimization and troubleshooting for researchers in drug discovery and chemical development.

Scientific & Mechanistic Overview

The power of the Mitsunobu reaction lies in its ability to convert a poor leaving group (a hydroxyl group) into a good one in situ.[9] The overall transformation is a redox-condensation process where triphenylphosphine (PPh₃) is oxidized to triphenylphosphine oxide (TPPO) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), is reduced to a hydrazine derivative.[10]

The Rationale Behind Component Selection

-

N-Boc-3-hydroxypiperidine (The Alcohol): The piperidine nitrogen must be protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent it from competing as a nucleophile with the intended N-hydroxyphthalimide. As a secondary alcohol, it is an ideal substrate for the Mitsunobu reaction, which proceeds via an Sₙ2 pathway, resulting in a predictable inversion of configuration if a chiral starting material is used.[3][5][11]

-

N-hydroxyphthalimide (The Pronucleophile): For the reaction to proceed efficiently, the pronucleophile must have a pKa low enough (typically < 15) to be deprotonated by the key betaine intermediate.[10][12] N-hydroxyphthalimide fulfills this requirement, making it an excellent nitrogen-based oxygen nucleophile for this transformation.[4][13][14]

-

Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD) (The Reagents): This pair forms the core redox system. PPh₃ acts as the oxygen acceptor, driven by the formation of the highly stable phosphorus-oxygen double bond in TPPO.[12] DIAD is the initial oxidant and hydrogen acceptor. While diethyl azodicarboxylate (DEAD) is also common, DIAD is often preferred due to its slightly lower reactivity and improved safety profile.[15][16]

-

Anhydrous Tetrahydrofuran (THF) (The Solvent): The reaction is highly sensitive to water, which can hydrolyze the reactive phosphonium intermediates and lead to side products and reduced yields.[7] Anhydrous THF is the solvent of choice as it effectively dissolves the reactants and intermediates without participating in the reaction.[1][11][15]

Reaction Mechanism

The reaction proceeds through several distinct, well-established steps.[3][5][10][17]

-

Betaine Formation: The nucleophilic PPh₃ attacks the electrophilic nitrogen of DIAD, forming a zwitterionic adduct known as a betaine.

-

Pronucleophile Deprotonation: The highly basic betaine deprotonates the acidic N-hydroxyphthalimide, generating the phthalimide-N-oxide anion (the active nucleophile) and a protonated betaine.

-

Alcohol Activation: The oxygen of N-Boc-3-hydroxypiperidine attacks the positively charged phosphorus atom of the protonated betaine. This forms a key intermediate, the alkoxyphosphonium salt, which contains an excellent leaving group (-OPPh₃).

-

Sₙ2 Displacement: The phthalimide-N-oxide anion performs a backside Sₙ2 attack on the carbon bearing the alkoxyphosphonium leaving group. This step proceeds with complete inversion of stereochemistry, displacing TPPO and forming the desired C-O bond.

Caption: Figure 1: Mitsunobu Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for a 5.0 mmol scale. Adjust quantities accordingly for different scales.

Materials & Reagents

| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| N-Boc-3-hydroxypiperidine | 201.27 | 1006 | 5.0 | 1.0 |

| N-Hydroxyphthalimide | 163.13 | 979 | 6.0 | 1.2 |

| Triphenylphosphine (PPh₃) | 262.29 | 1967 | 7.5 | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1517 (1.5 mL) | 7.5 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow

-

System Preparation: Ensure all glassware (round-bottom flask, magnetic stir bar, addition funnel) is thoroughly oven-dried or flame-dried under vacuum and assembled under an inert atmosphere (Nitrogen or Argon).

-

Reagent Combination: To a 100 mL round-bottom flask, add N-Boc-3-hydroxypiperidine (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.5 eq).[6] Add 40 mL of anhydrous THF and stir until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

DIAD Addition: Add DIAD (1.5 eq) to an addition funnel with 10 mL of anhydrous THF. Add the DIAD solution dropwise to the stirred reaction mixture over 15-20 minutes. A mild exotherm and a change in color/turbidity may be observed. The order of addition is critical; adding the azodicarboxylate last to the mixture of the other components is the standard and most reliable procedure.[11][15]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30-40% ethyl acetate in hexanes. Visualize spots using a UV lamp and/or potassium permanganate stain. The formation of solid triphenylphosphine oxide can be an indicator of reaction progress.[11]

-

Work-up: Once the reaction is complete (as judged by TLC), concentrate the mixture under reduced pressure to remove the THF.

-

Purification: The primary challenge in Mitsunobu reactions is the removal of stoichiometric byproducts, TPPO and diisopropyl hydrazinedicarboxylate.[10][18]

-

Redissolve the crude residue in a minimal amount of dichloromethane.

-

Prepare a silica gel column packed in hexanes.

-

Load the concentrated crude product onto the column.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 40%). The nonpolar byproducts will elute before the more polar product.

-

Combine the product-containing fractions and concentrate under reduced pressure to yield N-Boc-3-(phthalimidooxy)piperidine as a white solid or viscous oil.

-

Troubleshooting & Safety

| Issue Observed | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Presence of water in the reaction. 2. Impure reagents (especially DIAD). 3. Incorrect order of addition. | 1. Ensure all glassware is rigorously dried and use freshly opened or distilled anhydrous solvent. 2. Use freshly purchased, high-purity reagents. 3. Confirm DIAD was added last. |

| Formation of Side Products | The pronucleophile (N-hydroxyphthalimide) has a pKa that is too high (>15), leading to side reactions with the azodicarboxylate.[12][15] | This is not typically an issue for N-hydroxyphthalimide, but for less acidic nucleophiles, alternative Mitsunobu reagents may be required.[3] |

| Difficult Purification | Co-elution of product with TPPO or hydrazine byproduct. | 1. Try a different solvent system for chromatography. 2. Some literature suggests precipitating TPPO from a nonpolar solvent like diethyl ether or a hexanes/ether mixture prior to chromatography. 3. Consider using polymer-supported PPh₃ to simplify removal by filtration.[2] |

Safety Precautions

-

Azodicarboxylates (DEAD/DIAD): These reagents are toxic, potential sensitizers, and can be explosive, especially when heated in concentrated form.[11][14] Always handle them in a well-ventilated chemical fume hood. It is highly recommended to use commercially available solutions (e.g., 40% in toluene) rather than handling the neat reagent.[11]

-

Triphenylphosphine: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

-

Inert Atmosphere: While the reaction itself does not strictly require an inert atmosphere for reactivity, it is best practice to prevent moisture from entering the reaction vessel.

Conclusion

The Mitsunobu reaction provides a reliable and stereocontrolled method for the O-alkylation of N-hydroxyphthalimide with secondary alcohols like N-Boc-3-hydroxypiperidine. By adhering to stringent anhydrous conditions and a specific order of reagent addition, researchers can achieve good yields of the desired N-alkoxyamine product. While purification can be challenging due to stoichiometric byproducts, careful chromatographic techniques can provide highly pure material. This protocol offers a robust starting point for the synthesis of valuable intermediates in pharmaceutical and agrochemical research.

References

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Dandepally, S. R., et al. (2012). Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration. PMC. Retrieved from [Link]

-

Taniguchi, T., et al. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Taniguchi, T., et al. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. RSC Publishing. Retrieved from [Link]

-

Myers, A. (n.d.). A Whirlwind Tour of Current Mitsunobu Chemistry. Technical Reports. Retrieved from [Link]

-

Fukuyama, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds. Retrieved from [Link]

-

Curran, D. P., et al. (2000). Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

-

Reddit. (2018). Work-up Mitsunobu coupling using DEAD. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Kumar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

-

Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2025). A Facile Synthesis of (tert-Alkoxy)amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

-

Studer, A., et al. (2010). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Retrieved from [Link]

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00308G [pubs.rsc.org]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. reddit.com [reddit.com]

- 17. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 18. Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration - PMC [pmc.ncbi.nlm.nih.gov]

protocol for Boc-deprotection of aminooxy piperidines

Application Note: High-Fidelity Boc-Deprotection of Aminooxy Piperidines

Executive Summary & Strategic Importance

Aminooxy piperidines (specifically O-(piperidin-4-yl)hydroxylamines) are high-value intermediates in the synthesis of heterobifunctional linkers, PROTACs, and antibody-drug conjugates (ADCs). Their core utility lies in the aminooxy (

However, the deprotection of

-

Nucleophilicity: The liberated aminooxy group is a potent nucleophile, making it susceptible to alkylation by tert-butyl cations generated during deprotection.

-

Solvent Incompatibility: The free base reacts rapidly with ketone solvents (e.g., acetone) to form oximes, ruining the product.

-

Stability: The

bond is weaker than the

This guide provides two validated protocols designed to maximize yield and purity while mitigating these specific risks.

Chemical Strategy & Critical Considerations

The Alpha Effect & Salt Formation

Unlike standard amines, the adjacent oxygen atom in the aminooxy group donates electron density to the nitrogen, increasing its nucleophilicity while simultaneously lowering its pKa (approx. pKa 4–5 for the conjugate acid, compared to ~10 for piperidine).

-

Implication: The free base is often an unstable oil or low-melting solid that oxidizes easily.

-

Directive: Always isolate the product as a dihydrochloride (

) or bis-trifluoroacetate (

Cation Scavenging

During acidolysis, the Boc group fragments into a tert-butyl cation (

-

Directive: For substrates containing electron-rich aromatics or methionine, add Triethylsilane (TES) or Thioanisole as a scavenger.

The "No-Acetone" Rule

-

Critical Warning: Never use acetone or methyl ethyl ketone (MEK) during the workup or cleaning of glassware while the free aminooxy group is present. Spontaneous oxime formation is rapid and irreversible.

Validated Experimental Protocols

Method A: Precipitation Method (HCl/Dioxane)

Recommended for scale-up (>1g) and isolation of stable solids.

Reagents:

-

4M HCl in 1,4-Dioxane (anhydrous).

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH).[2]

-

Precipitant: Diethyl Ether (

) or MTBE.

Protocol:

-

Dissolution: Dissolve the

-Boc-aminooxy piperidine (1.0 equiv) in a minimal volume of DCM (approx. 5 mL per gram). If solubility is poor, use a 1:1 DCM/MeOH mixture. -

Acid Addition: Cool the solution to 0°C. Add 4M HCl in Dioxane (10–20 equiv) dropwise under nitrogen atmosphere.

-

Note: Excess acid is required to ensure protonation of both the piperidine nitrogen and the aminooxy group.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 1–3 hours.

-

Monitoring: Monitor by TLC (stain with KMnO4; Ninhydrin is often faint for hydroxylamines). Look for the disappearance of the starting material.

-

-

Precipitation: As the reaction proceeds, the dihydrochloride salt often precipitates as a white solid.

-

Workup:

-

Dilute the reaction mixture with anhydrous Diethyl Ether (3x reaction volume).

-

Filter the solid under a nitrogen blanket (aminooxy salts can be hygroscopic).

-

Wash the filter cake copiously with

to remove excess HCl and isobutylene byproducts.

-

-

Drying: Dry under high vacuum at ambient temperature for 12 hours.

Yield: Typically 85–95%. Form: White crystalline solid (Dihydrochloride salt).

Method B: Scavenger-Assisted Solution Method (TFA/DCM)

Recommended for small scale (<100mg) or complex substrates requiring purification.

Reagents:

-

Scavenger: Triethylsilane (TES) (Optional but recommended).

Protocol:

-

Preparation: Prepare a solution of 1:1 TFA/DCM (v/v). Add 2.5% (v/v) Triethylsilane if the substrate is sensitive to alkylation.

-

Reaction: Add the TFA cocktail (approx. 10 mL per gram of substrate) to the solid Boc-protected compound at 0°C.

-

Stirring: Stir at 0°C for 15 minutes, then warm to room temperature for 45–60 minutes.

-

Caution: Do not heat.[8] Thermal instability of the

bond increases significantly above 40°C in strong acid.

-

-

Evaporation: Concentrate the mixture in vacuo (rotary evaporator) at <30°C.

-

Co-evaporation: To remove residual TFA, re-dissolve the oil in Toluene or DCM and evaporate again. Repeat 3 times.

-

Isolation: The residue is the bis-TFA salt.

-

Purification: If needed, purify via preparative HPLC using water/acetonitrile (0.1% TFA modifier). Do not use acetone.

-

Visualization of Logic & Mechanism

Figure 1: Mechanistic Pathway of Boc-Aminooxy Deprotection

This diagram illustrates the acid-catalyzed fragmentation and the critical role of the scavenger in preventing side reactions.

Caption: Acid-catalyzed cleavage of the Boc-carbamate.[3] The tert-butyl cation is either eliminated as isobutylene or trapped by scavengers to prevent re-alkylation of the nucleophilic aminooxy oxygen.

Figure 2: Protocol Decision Tree

A logical flow for selecting the correct method based on scale and downstream application.

Caption: Workflow selection guide. HCl precipitation is preferred for scale to avoid tedious evaporation of TFA and to provide a non-hygroscopic solid.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of free base | Ensure isolation as HCl or TFA salt; do not over-dry free bases. |

| New Impurity (+56 Da) | t-Butyl alkylation | The t-butyl cation reacted with the aminooxy oxygen. Repeat with 5% Triethylsilane or Thioanisole. |

| New Impurity (+40 Da) | Acetone adduct | Acetone was used in glassware cleaning. Wash all glass with MeOH/DCM before use. |

| Incomplete Reaction | Double protonation | Aminooxy piperidines have two basic sites. Ensure >10 equiv of acid is used to drive equilibrium. |

References

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

- Google Patents.WO2017136254A1 - Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents.

-

Master Organic Chemistry. Amine Protection and Deprotection: Mechanisms and Examples. [Link][3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. isca.me [isca.me]

Application Note: Bioconjugation with Piperidine Hydroxylamines

This Application Note and Protocol Guide details the use of Piperidine-Based Cyclic Hydroxylamines in bioconjugation. These reagents represent a specialized class of nitrogen-heterocycles used primarily to generate Cyclic Nitrones for Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) , a bioorthogonal "click" chemistry that offers distinct advantages over traditional azide-alkyne ligations.

Introduction: The Cyclic Advantage

Standard bioconjugation often relies on linear hydroxylamines (

Piperidine Hydroxylamines (specifically N-hydroxypiperidine and its derivatives) offer a structural paradigm shift. Unlike linear reagents, the nitrogen atom is embedded within a six-membered ring. When these reagents condense with aldehydes, they do not form oximes; instead, they form Cyclic Nitrones .[1]

These nitrones are highly valuable for two reasons:

-

SPANC Reactivity: They serve as 1,3-dipoles that react rapidly with strained alkynes (e.g., DBCO, BCN) in a metal-free cycloaddition.[1]

-

Tunable Stability: The six-membered piperidine ring confers superior hydrolytic stability to the resulting nitrone compared to acyclic variants, preserving the "labeling handle" in complex biological media.

Core Reagent Classes

| Reagent Class | Structure Description | Primary Application | Key Feature |

| 1-Hydroxypiperidine (NHP) | Simple 6-membered cyclic hydroxylamine. | SPANC (Nitrone generation) | Forms stable nitrones with aldehydes; moderate reaction rate. |

| Nipecotic Acid Derivatives | 3- or 4-carboxy-N-hydroxypiperidine. | Bifunctional Linkers | Allows attachment of payloads (drugs/dyes) via the carboxyl group. |

| NHP-Active Esters | N-hydroxypiperidine esters (e.g., NHP-acetate).[1] | Peptide Coupling | Alternative to NHS-esters; often used for specific solubility profiles. |

Mechanism of Action

A. The SPANC Pathway (Primary Workflow)

The dominant application of piperidine hydroxylamines is the two-step SPANC labeling strategy.

-

Nitrone Formation: The N-hydroxypiperidine moiety attacks a target aldehyde (e.g., on a protein) to eliminate water and form a cyclic nitrone.

-

Cycloaddition: The nitrone undergoes a [3+2] cycloaddition with a strained alkyne (e.g., DBCO) to form a stable isoxazoline conjugate.[1]

Why Piperidine?

-

Kinetics: SPANC reaction rates (

) for cyclic nitrones can reach 0.5 – 60 M⁻¹s⁻¹ , significantly faster than strain-promoted azide-alkyne cycloaddition (SPAAC) in many contexts.[1] -

Orthogonality: Nitrones do not react with azides or native thiols/amines, allowing dual-labeling schemes.[1]

B. Active Ester Activation

N-Hydroxypiperidine can also function as a leaving group in activated esters. While less common than N-hydroxysuccinimide (NHS), NHP esters are less water-soluble, which can be advantageous for reactions in organic co-solvents or for specific solid-phase peptide synthesis (SPPS) applications where NHS esters might degrade too quickly.[1]

Caption: Mechanism of Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) using Piperidine Hydroxylamines.

Protocol: One-Pot SPANC Labeling of Aldehyde-Tagged Proteins

Objective: To label an N-terminal serine-containing protein with a fluorophore using 1-hydroxypiperidine as a nitrone mediator.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Protein: Target protein with N-terminal Serine (100 µM in PBS).

-

Oxidant: Sodium Periodate (NaIO₄), 10 mM stock in water.[1]

-

Reagent A: 1-Hydroxypiperidine hydrochloride (Sigma or equivalent), 100 mM stock in PBS.[1]

-

Reagent B: DBCO-Cy5 (or other strained alkyne fluorophore), 10 mM stock in DMSO.[1]

-

Buffer: PBS pH 7.0 (Note: Avoid amine buffers like Tris for the oxidation step).

-

Quencher: p-Phenylenediamine (pPDA) or glycerol (optional).

Experimental Workflow

Step 1: Generation of N-terminal Aldehyde

-

Dilute the protein to 50 µM in PBS (pH 7.0).

-

Add NaIO₄ to a final concentration of 1 mM (20-fold excess).

-

Incubate for 5–10 minutes on ice.

-

Quench excess periodate by adding glycerol (5% v/v) or using a Zeba spin desalting column to exchange into fresh PBS.

-

Critical Check: Ensure complete removal of periodate if pPDA is used later, as periodate oxidizes pPDA.[1]

-

Step 2: Nitrone Formation (The Piperidine Step)

-

To the aldehyde-functionalized protein (approx. 40–50 µM), add 1-Hydroxypiperidine stock to a final concentration of 5 mM (100-fold excess).

-

Note: A large excess drives the equilibrium toward the nitrone.

-

-

Incubate at 25°C for 1–2 hours .

Step 3: SPANC Click Reaction

-

Add DBCO-Cy5 to the reaction mixture at a final concentration of 100–200 µM (2–4 equivalents relative to protein).

-

Incubate at 37°C for 1 hour or 25°C for 4 hours .

-

Purification: Remove excess small molecules using a spin desalting column (7K MWCO) or dialysis.

Data Analysis & Validation

| Method | Expected Result | Troubleshooting |

| LC-MS (Intact) | Mass shift corresponding to the piperidine-nitrone adduct + DBCO-Cy5. | If mass corresponds to Oxime (-2 Da vs Nitrone), check reagent structure.[1] |

| SDS-PAGE | Fluorescent band at protein MW (pre-Coomassie stain). | No fluorescence? Check aldehyde generation efficiency first. |

| UV-Vis | Absorbance at 650 nm (Cy5) and 280 nm (Protein). Calculate DOL (Degree of Labeling). | Low DOL? Increase 1-Hydroxypiperidine concentration in Step 2. |

Comparative Analysis: Piperidine vs. Linear Reagents[1]

The following table highlights why a researcher would choose a piperidine-based reagent over standard aminooxy reagents.

| Feature | Linear Hydroxylamine ( | Piperidine Hydroxylamine (Cyclic |

| Intermediate Formed | Oxime ( | Nitrone ( |

| Reaction Partner | Aldehydes/Ketones | Aldehydes (forms Nitrone) -> Strained Alkynes |

| Kinetics (Ligation) | Slow ( | Fast (SPANC: |

| Stability | Good (Oxime), but acid sensitive.[1] | Excellent (Isoxazoline product is very stable). |

| Catalysis Required? | Often requires Aniline/pPDA.[2] | SPANC is catalyst-free; Nitrone formation benefits from pPDA. |

Troubleshooting & Optimization

"The reaction is too slow."

-

Cause: Nitrone formation is the rate-limiting step, not the click reaction.[3]

-

Solution: Add 10 mM p-phenylenediamine (pPDA) or 5-methoxyanthranilic acid (5-MOAA) during Step 2. These catalysts accelerate the condensation of the hydroxylamine with the aldehyde.

"I see multiple products on MS."

-

Cause: Regioisomers in the SPANC cycloaddition.

-

Insight: The [3+2] cycloaddition can yield regioisomeric isoxazolines. While chemically distinct, they are biologically equivalent for labeling purposes.[1] This is a known feature of SPANC.

"My protein precipitated."

-

Cause: Hydrophobicity of the DBCO reagent.

-

Solution: Use a sulfonated DBCO (sulfo-DBCO) or add 5-10% DMSO/glycerol to the buffer.

References

-

MacKenzie, D. A., et al. (2014).[1] "Strain-promoted cycloadditions involving nitrones and alkynes—rapid tunable reactions for bioorthogonal labeling."[4][5] Current Opinion in Chemical Biology. Link[1]

-

Ning, X., et al. (2010).[1] "Protein Modification by Strain-Promoted Alkyne-Nitrone Cycloaddition." Angewandte Chemie International Edition. Link[1]

-

Sletten, E. M., & Bertozzi, C. R. (2011).[1] "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link[1]

-

Kadirvelraj, R., et al. (2024).[1][6] "Kinetics of Strain-Promoted Alkyne-Nitrone Cycloadditions (SPANC) with Unprotected Carbohydrate Scaffolded Nitrones." Organic Letters. Link[1]

-

Behrens, C. R., et al. (2015).[1] "Methods for site-specific drug conjugation to antibodies." Current Opinion in Chemical Biology. Link[1]

Sources

- 1. rsc.org [rsc.org]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Application Note: Strategic Synthesis of Piperidine-Based Hydroxamic Acid HDAC Inhibitors

Topic: Preparation of Piperidine-Based Hydroxamic Acid Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Rationale

Piperidine-based hydroxamic acids represent a critical class of Histone Deacetylase (HDAC) inhibitors (e.g., Panobinostat, Dacinostat). Structurally, these molecules adhere to a tripartite pharmacophore: a Cap Group (piperidine scaffold) that interacts with the rim of the enzyme pocket, a Linker (often cinnamyl or alkyl) that traverses the hydrophobic tunnel, and a Zinc-Binding Group (ZBG) (hydroxamic acid) that chelates the active site

This guide details the synthesis of these derivatives, focusing on the two primary challenges: efficient attachment of the piperidine "cap" and the delicate installation of the hydroxamic acid moiety without inducing decomposition (Lossen rearrangement) or hydrolysis.

Pharmacophore & Retrosynthetic Logic

The synthesis is generally modular. The piperidine moiety is introduced early via reductive amination or nucleophilic substitution, while the labile hydroxamic acid is installed in the final step to minimize exposure to harsh conditions.

Figure 1: Modular assembly of piperidine-based HDAC inhibitors. The synthesis is designed to converge at the linker-ZBG junction.

Synthetic Protocols

Method A: Direct Hydroxaminolysis of Esters (The "Panobinostat" Route)

Best for: Scalable synthesis of achiral or robust linkers (e.g., cinnamyl esters). Mechanism: Nucleophilic attack of a hydroxylamine anion on an ester carbonyl. Critical Constraint: Requires anhydrous conditions to prevent hydrolysis to the carboxylic acid.

Reagents

-

Precursor: Methyl or Ethyl ester of the piperidine-linker scaffold.

-

Reagent: Hydroxylamine hydrochloride (

). -

Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).

-

Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Protocol

-

Preparation of Hydroxylamine Base (In-Situ):

-

Dissolve

(10.0 equiv) in anhydrous MeOH ( -

Cool the solution to

using an ice bath. -

Slowly add KOH (10.0 equiv) dissolved in MeOH. A white precipitate (KCl) will form immediately.

-

Stir at

for 30 minutes. -

Filtration (Optional but Recommended): Quickly filter the cold mixture through a sintered glass funnel to remove KCl salts. Use the clear filtrate immediately. Note: Excess salts can complicate downstream purification.

-

-

Displacement Reaction:

-

Dissolve the piperidine-ester precursor (1.0 equiv) in a minimum amount of anhydrous MeOH/THF (1:1).

-

Add the ester solution dropwise to the cold hydroxylamine filtrate.

-

Allow the reaction to warm to room temperature (RT) and stir for 2–12 hours.

-

Monitor: Check by LC-MS or TLC. The hydroxamic acid is significantly more polar than the ester.

-

-

Quenching & Workup:

-

Cool to

. Carefully adjust pH to ~7 using 1N HCl. -

Concentrate the solvent under reduced pressure (do not heat above

). -

See Purification Section below.

-

Method B: Peptide Coupling Strategy

Best for: Complex substrates, chiral centers prone to racemization, or when the ester precursor is unavailable. Mechanism: Activation of carboxylic acid followed by reaction with O-protected hydroxylamine.[1][2]

Reagents

-

Precursor: Carboxylic acid derivative.[3]

-

Coupling Agent: HATU (preferred for speed) or EDC/HOBt.

-

Amine Source: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (

). -

Deprotection: 4M HCl in Dioxane or TFA.

Step-by-Step Protocol

-

Coupling:

-

Dissolve carboxylic acid (1.0 equiv) in DMF.

-

Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 mins to activate.

-

Add

(1.5 equiv). -

Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry and concentrate.

-

-

Deprotection (THP Cleavage):

-

Dissolve the intermediate in MeOH or DCM.

-

Add 1M HCl (aq) or 4M HCl in dioxane (5–10 equiv).

-

Stir at RT for 1–2 hours.

-

Concentrate to yield the hydroxamic acid hydrochloride salt.

-

Decision Logic & Workflow

Figure 2: Decision tree for selecting the optimal synthetic route based on precursor availability.

Purification & Characterization

Hydroxamic acids are notoriously difficult to purify due to their polarity and tendency to "streak" on silica gel or chelate trace metals in the stationary phase.

Protocol: "pH-Switch" Extraction (Scalable)

This method exploits the acidity of the hydroxamic acid proton (

-

Dissolve the crude mixture in Ethyl Acetate (EtOAc).

-

Extract: Wash with 0.5M NaOH or sat.

. The hydroxamic acid moves to the aqueous layer (as the hydroxamate salt); neutral impurities (esters, unreacted amines) stay in the organic layer. -

Wash: Wash the aqueous layer once with fresh EtOAc to remove traces of organics.

-

Acidify: Cool the aqueous layer to

and acidify to pH ~5–6 using dilute HCl. The hydroxamic acid will precipitate or oil out. -

Re-extract: Extract the now-protonated hydroxamic acid into EtOAc (3x).

-

Dry: Dry over

and concentrate.

Protocol: Reverse Phase HPLC (High Purity)

-

Column: C18 (e.g., Phenomenex Gemini or Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if acid-sensitivity is a concern, though TFA is standard).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B. Hydroxamic acids typically elute earlier than their ester precursors.

Validation Tests

| Test | Observation | Notes |

| Deep Red/Violet Color | Dissolve trace product in MeOH, add 1 drop 1% | |

| Broad Singlet ( | The -NH-OH protons are exchangeable and often appear as a broad singlet or two distinct broad peaks depending on solvent (DMSO- | |

| LC-MS | Often shows a "tailing" peak due to metal interaction in the MS inlet. |

Troubleshooting & Pitfalls

-

Lossen Rearrangement:

-

Issue: Heating activated hydroxamic acids can lead to rearrangement into isocyanates.

-

Solution: Never heat the reaction mixture above

after the hydroxamic acid is formed.

-

-

Hydrolysis vs. Hydroxaminolysis:

-

Metal Contamination:

-

Issue: Product is colored (pink/red) but NMR is clean.

-

Cause: Chelation of trace iron from spatulas or silica gel.

-

Solution: Wash with EDTA solution or use glass/plastic tools only.

-

References

-

Mai, A., et al. (2005). "3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors." Journal of Medicinal Chemistry.

-

Ganesan, A., et al. (2011). "Discovery, synthesis, and pharmacological evaluation of spiropiperidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors."[5][6] Journal of Medicinal Chemistry.

-

Massaro, A., et al. (2011). "Microwave-Assisted Transformation of Esters into Hydroxamic Acids." Organic Process Research & Development.

-

Novartis AG. (2002). "N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide derivatives and their use as histone deacetylase inhibitors." World Intellectual Property Organization (WO Patent 02/22577).

-

Reddy, P., et al. (2022). "Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids." Beilstein Journal of Organic Chemistry.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 3. Panobinostat synthesis - chemicalbook [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery, synthesis, and pharmacological evaluation of spiropiperidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Optimization of O-Alkyl Hydroxylamine Coupling with Ketones

Topic: Reaction Conditions for Coupling O-Alkyl Hydroxylamines with Ketones (Oxime Ether Ligation) Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Executive Summary & Strategic Value

The coupling of O-alkyl hydroxylamines (

However, ketones are inherently less reactive than aldehydes due to steric hindrance and reduced electrophilicity.[1] Successful coupling requires a nuanced understanding of pH-dependent kinetics and nucleophilic catalysis . This guide provides the mechanistic rationale and validated protocols to overcome the "ketone penalty" and achieve quantitative conversion.

Mechanistic Foundations

The pH Paradox

The reaction proceeds via a two-step mechanism: nucleophilic attack to form a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration.

-

Acidic pH (< 4): The carbonyl is highly activated (protonated), but the alkoxyamine becomes protonated (

), rendering it non-nucleophilic. -

Basic pH (> 7): The amine is nucleophilic, but the dehydration of the hemiaminal is slow without acid catalysis.

-

The Sweet Spot: The reaction rate follows a bell-shaped curve with a maximum typically between pH 4.0 and 5.0 , where a fraction of the carbonyl is activated, yet sufficient free amine remains.

The "Aniline Effect" (Nucleophilic Catalysis)

For sterically demanding ketones or reactions at neutral pH (required for some biomolecules), acid catalysis alone is insufficient. Aniline (or

Mechanistic Pathway Diagram

Figure 1: Dual pathways for oxime ligation.[3] The red path highlights the aniline-catalyzed route which bypasses the slow direct attack on sterically hindered ketones.

Critical Reaction Parameters

Catalyst Selection

The choice of catalyst dictates reaction speed and toxicity profiles.

| Catalyst | Rate Enhancement | Optimal pH | Application Context |

| None | 1x (Baseline) | 4.0–4.5 | Simple, unhindered aldehydes; acidic stable reactants. |

| Aniline | 10–100x | 4.5–6.0 | Standard bioconjugation; cost-effective. |

| 100–400x | 5.0–7.0 | Gold Standard for ketones at neutral pH; fast kinetics. | |

| 50–200x | 5.0–7.0 | Alternative to |

Solvent Systems

-

Aqueous (Bioconjugation): Phosphate or Acetate buffer. Caution: Avoid amine-based buffers (Tris, Glycine) as they can compete with the catalyst or substrate.

-

Organic (Synthesis): Methanol or Ethanol are preferred. Pyridine can serve as both solvent and weak base catalyst. For hydrophobic ketones, DMSO/DCM mixtures are used.

Experimental Protocols

Protocol A: Bioconjugation (Protein/Peptide Labeling)

Target: Coupling a ketone-functionalized protein with an alkoxyamine fluorophore/drug.

Materials:

-

Ketone-modified protein (

stock in PBS). -

Alkoxyamine ligand (

stock in DMSO). -

Catalyst:

-Phenylenediamine ( -

Buffer:

Sodium Acetate, pH 4.5 (or PBS pH 7.4 for acid-sensitive proteins).

Workflow:

-

Buffer Exchange: Ensure protein is in the reaction buffer (remove Tris/Glycine via dialysis or spin column).

-

Catalyst Addition: Add

PDA to the protein solution to a final concentration of 10–100 mM .-

Note: Higher concentrations (up to 100 mM) are required for ketones compared to aldehydes.

-

-

Ligand Addition: Add alkoxyamine (20–50 equivalents relative to protein). Keep DMSO

. -

Incubation: Agitate gently at

for 4–16 hours.-

QC Check: Monitor conversion via LC-MS (shift of +mass of ligand - 18 Da).

-

-

Purification: Remove excess ligand and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis.

Protocol B: Synthetic Organic Chemistry (Small Molecule)

Target: Synthesis of a drug intermediate on gram scale.

Materials:

-

Ketone substrate (1.0 equiv).

-

O-Alkyl hydroxylamine hydrochloride (1.2–1.5 equiv).

-

Pyridine (as solvent/base) OR Ethanol + NaOAc.

-

Molecular Sieves (

or

Workflow:

-

Setup: In a flame-dried round-bottom flask, dissolve the ketone in anhydrous Ethanol (

). -

Base/Buffer: Add Pyridine (3.0 equiv) or Sodium Acetate (3.0 equiv).

-

Why: The hydrochloride salt of the amine must be neutralized to free the nucleophile, but the solution must remain slightly acidic/buffered.

-

-

Reagent Addition: Add O-alkyl hydroxylamine hydrochloride.

-

Dehydration Drive: Add activated Molecular Sieves to scavenge water.

-

Reaction: Reflux (

) for 2–6 hours.-

Alternative: For thermally sensitive substrates, stir at RT for 12–24h.

-

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove pyridine/excess amine), then Sat.

, then Brine. Dry over

Workflow Visualization (Bioconjugation)

Figure 2: Step-by-step decision tree for bioconjugation of ketones. Note the QC loop to ensure complete conversion before purification.

Troubleshooting & Quality Control

E/Z Isomerism

Oxime ethers exist as E and Z geometric isomers.

-

Observation: You may see two peaks in HPLC or double signals in NMR.

-

Resolution: This is normal. The isomers often interconvert under acid catalysis but are configurationally stable at neutral pH. If a single isomer is required for crystallography, separation via silica chromatography is often possible, though they may re-equilibrate in solution.

Incomplete Conversion

If the reaction stalls (common with bulky ketones):

-

Increase Catalyst: Bump

PDA concentration to 100 mM. -

Temperature: Increase to

(biologics) or Reflux (small molecules). -

Freeze-Thaw: For protein conjugates, cycling temperature can sometimes disturb aggregates preventing reaction.

Hydrolysis Risks

While stable, oxime ethers can hydrolyze in strong acid (

References

-

Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766.

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

-

Rashidian, M., et al. (2013). Kinetics of aniline-catalyzed oxime ligation with different nucleophiles. Bioconjugate Chemistry, 24(7), 1277-1294.

-

Agten, S. M., et al. (2016). Oxime ligation: a robust tool for the preparation of peptide-drug conjugates.[4] Bioconjugate Chemistry, 27, 42-64.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HCl Salt Formation of 3-Aminooxypiperidine

Status: Active Last Updated: February 26, 2026 Department: Process Chemistry & Salt Selection Audience: Senior Chemists, Process Engineers[1]

Introduction: The Unique Challenge of Aminooxy-Piperidines

Welcome to the technical support hub for 3-(aminooxy)piperidine . If you are accessing this guide, you are likely encountering difficulties isolating a stable, crystalline hydrochloride salt of this building block.

The Core Problem: Unlike standard diamines (e.g., 3-aminopiperidine), 3-aminooxypiperidine possesses two nitrogen centers with vastly different basicities.[1]

-

Piperidine Nitrogen (

): A secondary amine with a typical pKa -

Aminooxy Nitrogen (

): An

Implication: The first equivalent of HCl protonates the piperidine ring easily.[1] The second equivalent, however, struggles to protonate the weakly basic aminooxy group.[1] This often leads to hygroscopic gums , oiling out , or variable stoichiometry (non-integer salts) rather than a defined dihydrochloride crystal.[1][2]

Module 1: Stoichiometry & Salt Selection

Q: Should I target the Mono-HCl or Dihydrochloride salt?

Recommendation: Target the Monohydrochloride (1.0 eq HCl) for isolation and storage.

-

Why? The

pKa between the two nitrogens is >6 units.[1] The dihydrochloride (2HCl) requires forcing a proton onto the weakly basic aminooxy group.[1] This second proton is loosely held, making the salt extremely acidic and prone to: -

When to use 2HCl: Only generate the dihydrochloride in situ if the next reaction step requires acidic conditions or if you are immediately deprotecting a Boc-precursor in a "one-pot" process.[1]

Decision Logic: Salt Form Selection

Figure 1: Decision matrix for selecting the appropriate salt stoichiometry based on downstream application.

Module 2: Experimental Protocols

Protocol A: Controlled Crystallization of Mono-HCl Salt

Use this protocol to isolate a stable, free-flowing solid.

Reagents: